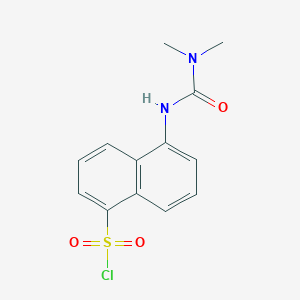

5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride

Description

5-(Dimethylamino)naphthalene-1-sulfonyl chloride (commonly known as dansyl chloride) is a fluorescent sulfonyl chloride derivative widely used in chemical biology, analytical chemistry, and drug discovery. Its molecular formula is C₁₂H₁₂ClNO₂S, with a monoisotopic mass of 269.0277 g/mol . The compound features a naphthalene core substituted with a dimethylamino group at position 5 and a sulfonyl chloride group at position 1, enabling its reactivity with primary and secondary amines to form stable, fluorescent sulfonamide adducts .

Properties

IUPAC Name |

5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-16(2)13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)20(14,18)19/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQNDCBIWUHEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

The process requires strict control of temperature and moisture to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride undergoes several types of chemical reactions, including:

Substitution Reactions: Reacts with primary and secondary amines to form sulfonamide derivatives.

Oxidation and Reduction: Can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Primary Amines: Reacts to form stable fluorescent sulfonamide adducts.

Secondary Amines: Also reacts to form sulfonamide derivatives.

Major Products

The major products formed from these reactions are fluorescent sulfonamide adducts, which are widely used in biochemical assays .

Scientific Research Applications

Biochemistry

The compound is extensively used for the modification and labeling of biomolecules:

- Protein Sequencing : It facilitates the derivatization of amino acids and proteins, enhancing detection by high-performance liquid chromatography (HPLC) due to its fluorescent properties .

- Amino Acid Analysis : The compound reacts with primary amines to form stable fluorescent sulfonamide adducts, which are useful in analyzing amino acid composition in various biological samples .

Medicinal Chemistry

This compound has shown promise in drug development:

- Anticancer Research : It has been investigated as a potential inhibitor of carbonic anhydrase IX, a target in cancer therapy. Studies indicate that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting its utility in developing anticancer therapeutics .

- Antimicrobial Properties : Related compounds have demonstrated activity against gram-positive bacteria and mycobacteria, indicating potential applications in treating infections.

Industrial Applications

The compound is utilized in the production of specialty chemicals:

- Fluorescent Dyes : Its ability to form fluorescent derivatives makes it valuable in creating dyes for various industrial applications, including textiles and imaging agents.

- Chemical Synthesis : It serves as a reagent for synthesizing other compounds, particularly sulfonamide derivatives that have diverse applications in pharmaceuticals and agrochemicals .

Case Study 1: Protein Labeling

A study demonstrated the effectiveness of this compound in labeling proteins for analytical purposes. The fluorescent derivatives were successfully analyzed using HPLC, showcasing the compound's utility in protein sequencing and structure-function studies .

Case Study 2: Anticancer Activity

Research involving the synthesis of sulfonamide derivatives from this compound revealed significant inhibitory effects on cancer cell proliferation. Molecular docking studies supported these findings by indicating strong binding affinities to carbonic anhydrase IX, validating its potential as an anticancer agent .

Summary

This compound is a multifunctional compound with broad applications across biochemistry, medicinal chemistry, and industrial sectors. Its ability to modify biomolecules, coupled with its fluorescent properties, makes it a valuable tool for researchers. Ongoing studies continue to explore its potential in drug development and other innovative applications.

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Biochemistry | Protein sequencing, amino acid analysis | Effective labeling for HPLC detection |

| Medicinal Chemistry | Anticancer research, antimicrobial properties | Inhibits cancer cell lines; active against bacteria |

| Industrial | Production of dyes and specialty chemicals | Useful in synthesizing fluorescent compounds |

Mechanism of Action

The compound exerts its effects by reacting with primary and secondary amines to form fluorescent sulfonamide adducts. These adducts are highly stable and can be detected using various analytical techniques such as fluorescence microscopy and HPLC . The molecular targets include amino groups in proteins and peptides, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of dansyl chloride are distinct from other sulfonyl chlorides due to its dimethylamino group and fluorescent properties. Below is a comparative analysis:

Research Findings and Case Studies

Anticancer Drug Development

Dansyl chloride was used to synthesize N-substituted sulfonamides with IC₅₀ values < 1 μM against carbonic anhydrase IX, a cancer-associated enzyme. Tosyl analogs under the same conditions showed 3–5-fold lower potency .

Protein Interaction Studies

Dansyl-labeled calmodulin (D-CaM) enabled real-time monitoring of peptide-protein interactions via fluorescence quenching, a feat unachievable with non-fluorescent sulfonyl chlorides .

Content Uniformity Testing

Derivatization of midodrine with dansyl chloride allowed precise content uniformity testing in tablets, validating compliance with USP guidelines .

Biological Activity

5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl chloride, commonly referred to as dansyl chloride, is a fluorescent compound widely utilized in biochemical research for its ability to label amino acids and proteins. Its unique chemical structure allows it to react with terminal amino groups, producing stable fluorescent adducts that facilitate various analytical applications, including protein sequencing and amino acid analysis.

- IUPAC Name : 5-(dimethylamino)naphthalene-1-sulfonyl chloride

- Molecular Formula : C₁₂H₁₂ClN₁O₂S

- Molecular Weight : 273.75 g/mol

Dansyl chloride reacts with primary amines to form dansylated derivatives, which are characterized by their strong fluorescence. This reaction is crucial in protein studies as it allows for the identification of terminal amino acids after hydrolysis of peptide bonds. The fluorescence emitted can be detected and quantified, enabling sensitive analysis of protein composition.

1. Enzyme Inhibition

Research indicates that dansyl chloride can serve as a probe in enzyme inhibition studies. It has been shown to interact with various enzymes by modifying their active sites through the formation of sulfonamide adducts. This modification can inhibit enzyme activity, providing insights into enzyme function and regulation .

2. Protein Labeling

Dansyl chloride is extensively used for labeling proteins due to its ability to react specifically with amino groups. This property is leveraged in techniques such as:

- Protein Sequencing : Identifying the terminal amino acid in proteins.

- Fluorescence Microscopy : Visualizing proteins within cells or tissues.

3. Fluorescence Properties

The dansyl group exhibits strong fluorescence, making it useful in various assays:

- Detection Limit : High sensitivity with detection limits as low as 0.1 µg/mL in certain applications .

- Emission Spectrum : Emission at approximately 532 nm upon excitation at 339 nm.

Table 1: Summary of Key Studies Involving Dansyl Chloride

Case Study: Application in Drug Analysis

A notable application of dansyl chloride was reported in the development of a spectrofluorimetric method for determining midodrine hydrochloride levels. The method involved derivatizing the drug with dansyl chloride, resulting in a highly fluorescent product that could be easily quantified, showcasing the compound's utility beyond protein studies .

Q & A

How can reaction conditions for derivatizing amines with dansyl chloride be optimized in analytical assays?

Answer:

Key parameters include:

- pH : Sodium bicarbonate buffer (pH 10–11) is optimal for reaction with secondary amines, while pH 11.0 is effective for primary amines .

- Temperature : Reactions typically proceed quantitatively at 40°C within 10–30 minutes .

- Molar ratio : A 16:1 reagent-to-analyte ratio ensures complete derivatization .

- Extraction : Dichloromethane efficiently extracts fluorescent derivatives from aqueous media .

Post-reaction, fluorescence is measured at 445–517 nm (excitation: 340–397 nm) .

How can discrepancies in reported optimal pH values for dansyl chloride derivatization be resolved?

Answer:

Discrepancies often arise from structural differences in target amines (e.g., primary vs. secondary) or matrix effects (e.g., plasma vs. tablet formulations). To resolve these:

- Conduct systematic pH screening (e.g., pH 9–13) using model amines .

- Validate findings by comparing fluorescence intensity and derivative stability across conditions .

- Adjust buffer systems (e.g., sodium bicarbonate vs. phosphate) to account for ionic strength effects .

What are best practices for validating spectrofluorimetric methods using dansyl chloride?

Answer:

Follow ICH guidelines:

- Linearity : Ensure a rectilinear range (e.g., 20–200 ng/mL) with a correlation coefficient ≥0.999 .

- Sensitivity : Calculate LOD (0.14 ng/mL) and LOQ (0.46 ng/mL) using signal-to-noise ratios .

- Accuracy/Precision : Test recovery (98–102%) and intra-/inter-day precision (RSD <2%) in spiked matrices (e.g., plasma) .

- Specificity : Confirm no interference from degradation products or endogenous compounds .

How can fluorescence quenching in dansyl chloride-labeled proteins be addressed?

Answer:

Quenching may indicate conformational changes or environmental polarity shifts. Mitigation strategies include:

- ANS displacement assays : Compare dansyl-labeled protein fluorescence with 1-anilinonaphthalene-8-sulfonate (ANS) binding to identify hydrophobic domain changes .

- Alternative probes : Use non-environment-sensitive fluorophores (e.g., fluorescein) to distinguish quenching from structural effects .

What solvents and storage conditions ensure dansyl chloride stability?

Answer:

- Storage : 2–8°C in airtight, light-protected containers with desiccants to prevent hydrolysis .

- Solvents : Use anhydrous DMSO or acetone (0.2 g/10 mL) for dissolution; avoid aqueous buffers until reaction initiation .

How can structure-activity relationships (SAR) of dansyl-derived sulfonamides be studied?

Answer:

- Synthesis : React dansyl chloride with diverse amines (e.g., aliphatic, aromatic) under optimized conditions .

- Characterization : Use HPLC and fluorescence spectroscopy to assess purity and Stokes shifts .

- Activity assays : Test inhibitory effects on target enzymes (e.g., carbonic anhydrase) and correlate with substituent electronic/hydrophobic properties .

How can dansyl chloride reaction completion be confirmed during derivatization?

Answer:

- Analytical monitoring : Use TLC or HPLC to track the disappearance of unreacted amine .

- Fluorescence thresholds : Measure emission intensity at 445–517 nm; a plateau indicates reaction completion .

What strategies mitigate matrix interference in biological samples during dansyl derivatization?

Answer:

- Sample pre-treatment : Use solid-phase extraction (SPE) to remove proteins or lipids .

- Internal standards : Add structural analogs (e.g., dansylamide) to correct for recovery variations .

- pH adjustment : Optimize to minimize non-specific binding of dansyl chloride to non-target nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.